molecular formula C5H10N2O B13154042 N'-methylcyclopropanecarbohydrazide

N'-methylcyclopropanecarbohydrazide

Cat. No.: B13154042
M. Wt: 114.15 g/mol
InChI Key: XBQFNMGWVKQHLB-UHFFFAOYSA-N
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Description

N'-Methylcyclopropanecarbohydrazide is a specialized chemical reagent featuring a cyclopropane ring and a carbohydrazide functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. Carbohydrazide derivatives are widely recognized as potential pharmacologically active substances and are frequently explored for their biological activities . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. In scientific research, this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including formazans, 1,3,4-oxadiazoles, and 1,2,4-triazoles . Its molecular structure allows it to act as a ligand for constructing metal complexes in material science, and it can be used to develop compounds with potential biological activity. Researchers utilize this scaffold in projects aimed at creating new agents with antibacterial, anticancer, or antiviral properties, as the carbohydrazide core is known to be a significant pharmacophore . The reactive hydrazide group enables condensation reactions with aldehydes and ketones to form hydrazone derivatives, which are common intermediates in drug discovery . Handle with care. This product is harmful if swallowed and is an irritant to skin, eyes, and the respiratory system .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N'-methylcyclopropanecarbohydrazide

InChI

InChI=1S/C5H10N2O/c1-6-7-5(8)4-2-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

XBQFNMGWVKQHLB-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Cyclopropanecarboxylic Acid Derivative Synthesis

  • Starting Material: Cyclopropylacetonitrile or substituted phenylacetonitriles
  • Reaction: Alkylation with 1,2-dibromoethane in the presence of bases such as sodium hydroxide or potassium hydroxide in aqueous medium
  • Conditions: Optimal temperature around 60 °C to maximize yield; higher temperatures (e.g., 100 °C) reduce yield significantly
  • Outcome: Formation of cyclopropane ring-containing acid derivatives after hydrolysis of nitrile groups with concentrated hydrochloric acid
Parameter Optimal Conditions Notes
Base Sodium hydroxide (NaOH) Also tested KOH, K2CO3, Na2CO3
Temperature 60 °C High temp (100 °C) lowers yield
Solvent Water Aqueous medium preferred
Reaction time Several hours (varies) Monitored by TLC or other methods

Conversion to Carbohydrazide

  • Starting Material: Cyclopropanecarboxylic acid esters or acids
  • Reagent: Hydrazine hydrate or methylhydrazine (for N'-methyl substitution)
  • Solvent: Typically ethanol or methanol
  • Conditions: Reflux for several hours to ensure complete conversion
  • Reaction: Nucleophilic substitution of ester or acid chloride with hydrazine derivatives to form carbohydrazides

N'-Methylation Strategy

  • Method 1: Use of methylhydrazine instead of hydrazine hydrate in the carbohydrazide formation step, directly introducing the N'-methyl group.
  • Method 2: Post-synthesis methylation of the hydrazide nitrogen using methylating agents such as methyl iodide under basic conditions.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product
1 Alkylation + Hydrolysis Cyclopropylacetonitrile + 1,2-dibromoethane, NaOH, 60 °C, HCl hydrolysis Cyclopropanecarboxylic acid
2 Esterification (optional) Cyclopropanecarboxylic acid + alcohol + acid catalyst Cyclopropanecarboxylic ester
3 Hydrazide formation Ester + methylhydrazine or hydrazine hydrate, reflux in ethanol This compound

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):
    Characteristic signals for cyclopropane protons appear typically between 0.5–1.5 ppm (1H NMR). The methyl group on the hydrazide nitrogen shows a singlet around 2.5–3.0 ppm. Carbonyl carbons resonate near 170–180 ppm in 13C NMR.

  • Infrared Spectroscopy (IR):
    Strong absorption bands for the hydrazide carbonyl (C=O) group near 1650–1700 cm⁻¹. N-H stretching bands appear around 3200–3400 cm⁻¹.

  • Mass Spectrometry (MS):
    Molecular ion peaks corresponding to the molecular weight of this compound confirm molecular integrity.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Advantages Limitations
1 Cyclopropylacetonitrile NaOH, 1,2-dibromoethane, HCl 60 °C, aqueous medium High yield cyclopropane ring formation Requires careful temperature control
2 Cyclopropanecarboxylic ester Hydrazine hydrate or methylhydrazine Reflux in ethanol Direct formation of carbohydrazide Hydrazine handling requires safety precautions
3 N'-Methylation post hydrazide Methyl iodide, base Room temperature to reflux Flexibility in methylation step Additional purification needed

Chemical Reactions Analysis

Types of Reactions

N’-Methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-methylcyclopropanecarboxylic acid, while reduction could produce N’-methylcyclopropylamine .

Scientific Research Applications

N’-Methylcyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-methylcyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Substituted Benzylidene Carbohyrazides

Compounds like (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (C2 in ) share the core carbohydrazide structure but feature aromatic substituents. Key differences include:

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl in C2) enhance electrophilicity, influencing reactivity in metal coordination (e.g., Co(II), Ni(II)) compared to N'-methylcyclopropanecarbohydrazide .
  • Biological activity : Pyrazole-containing derivatives (e.g., E-MBPC and E-MABPC in ) exhibit antimicrobial properties linked to substituent polarity and steric bulk, unlike the simpler this compound .

Table 1: Physicochemical Properties of Selected Carbohyrazides

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
This compound 114.15 1.64* 58.61* Cyclopropane, -NH-NH-CH₃
(E)-N’-(2,4-dichlorobenzylidene)-5 266.72 3.12† 78.90† 2,4-Cl, pyrazole
N’-(2-Hydroxybenzylidene)-3-Methyl 285.31 2.85‡ 89.30‡ 2-OH, benzylidene, -CH₃

*Calculated values from ; †Experimental data from ; ‡From .

Cyclopropane Derivatives with Alternative Functional Groups

  • N-Cyclohexylcyclopropanecarboxamide (): Replaces the hydrazide (-NH-NH₂) with an amide (-NH-CO-R). This substitution reduces hydrogen-bonding capacity (PSA: ~49 Ų vs. 58.61 Ų for this compound), impacting solubility and bioavailability.
  • N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (): Introduces a chloroacetyl group, increasing molecular weight (266.72 g/mol) and reactivity toward nucleophilic substitution compared to the methyl-substituted analog .

Metal Coordination Behavior

This compound’s hydrazide moiety acts as a tridentate ligand, coordinating via carbonyl oxygen and hydrazinic nitrogens. However, its coordination efficiency is lower than that of thiocarbonohydrazides (), where sulfur enhances metal-binding affinity. For example:

  • Co(II) complexes of thiocarbonohydrazides show higher stability constants (logβ ~12.5) compared to analogous carbohydrazide complexes (~10.2) due to soft acid-base interactions .

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